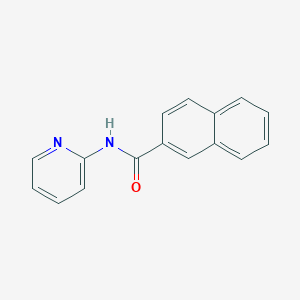

N-(2-pyridinyl)-2-naphthamide

Description

Structure

3D Structure

Properties

CAS No. |

159257-88-2 |

|---|---|

Molecular Formula |

C16H12N2O |

Molecular Weight |

248.28g/mol |

IUPAC Name |

N-pyridin-2-ylnaphthalene-2-carboxamide |

InChI |

InChI=1S/C16H12N2O/c19-16(18-15-7-3-4-10-17-15)14-9-8-12-5-1-2-6-13(12)11-14/h1-11H,(H,17,18,19) |

InChI Key |

GQAFTMDSDJLKFI-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=CC=N3 |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=CC=N3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 2 Pyridinyl 2 Naphthamide

Established Synthetic Routes to Naphthamide Derivatives

The synthesis of the broader class of naphthamide derivatives, to which N-(2-pyridinyl)-2-naphthamide belongs, is well-documented, employing a range of classical and modern techniques. These methods provide the foundational chemistry for constructing the core naphthamide scaffold.

Condensation Reactions in Naphthamide Synthesis

Condensation reactions are a cornerstone in the formation of amide bonds, representing the most fundamental approach to naphthamide synthesis. wikipedia.org This class of reactions involves the joining of two molecules with the concurrent loss of a small molecule, such as water, ammonia, or an alcohol. wikipedia.org

In the context of naphthamide synthesis, the most common strategy is the direct amidation between a naphthoic acid derivative and an amine. To facilitate this transformation, which can be energetically unfavorable, coupling agents are frequently employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-carbonyldiimidazole (CDI) are used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. evitachem.com Another common approach involves converting the naphthoic acid into a more reactive derivative, such as a naphthoyl chloride, typically by using thionyl chloride. google.com This activated intermediate then readily reacts with an amine to form the desired naphthamide. google.com For instance, 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide is prepared by reacting 3-hydroxy-2-naphthoic acid with 5-aminobenzimidazolone in the presence of phosphorus trichloride. google.com The reaction conditions often involve refluxing in a suitable solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) to ensure the reaction goes to completion. evitachem.com

A study details the synthesis of 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide derivatives through the condensation of 3-hydroxy-2-naphthoic acid hydrazide with various substituted benzaldehydes, followed by a cyclization reaction. nih.gov

Microwave-Assisted Synthesis Protocols

Modern synthetic chemistry has increasingly adopted microwave irradiation as an efficient energy source for promoting chemical reactions. researchgate.net Microwave-assisted synthesis offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved product yields, and often, enhanced purity by minimizing side reactions. researchgate.net

This technology has been successfully applied to the synthesis of 2-naphthamide (B1196476) derivatives. nih.govresearcher.lifesigmaaldrich.com Research has demonstrated the use of a four-step microwave-assisted process to produce novel 2-naphthamide derivatives, starting from dimethoxybenzaldehyde precursors. nih.govresearcher.lifeacs.org The initial step often involves a Stobbe condensation, which is effectively promoted by microwave heating. acs.org The benefits of this non-conventional heating method are attributed to its mechanism of dielectric volumetric heating, which ensures rapid and uniform heat distribution throughout the reaction mixture. researchgate.net

| Microwave Synthesis Step | Description | Reference |

| Step 1: Stobbe Condensation | Diethyl succinate (B1194679) is condensed with dimethoxybenzaldehyde derivatives using potassium tert-butoxide in tert-butanol (B103910) under microwave irradiation. | acs.org |

| Step 2: Cyclization | The product from step 1 undergoes cyclization to form the naphthalene (B1677914) ring system. | nih.gov |

| Step 3: Saponification | The ester group is hydrolyzed to the corresponding carboxylic acid. | nih.gov |

| Step 4: Amidation | The naphthoic acid is coupled with an appropriate amine to yield the final naphthamide derivative. | acs.org |

Catalytic Approaches in Pyridinyl-Naphthamide Formation

Catalysis offers a powerful means to achieve high efficiency, selectivity, and sustainability in chemical synthesis. In the formation of pyridinyl-naphthamide structures, various catalytic systems have been explored. Palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, are instrumental in creating carbon-carbon bonds. This method has been used to synthesize a series of N-([1,1ʹ-biaryl]-4-yl)-1-naphthamide derivatives by coupling N-(4-bromophenyl)-1-naphthamide with various boronic acids. researchgate.net

While not exclusively for pyridinyl-naphthamides, broader research into pyridine (B92270) synthesis highlights the use of magnetically recoverable nanocatalysts, which offer advantages in terms of catalyst separation and reuse. nih.gov Furthermore, peptide-based catalysts have been developed for the asymmetric N-oxidation of pyridyl sulfoximines, demonstrating the potential for enantioselective transformations on pyridine-containing molecules. nih.gov The development of a series of 2-benzamide-4-(6-oxy-N-methyl-1-naphthamide)-pyridine derivatives as potent inhibitors of fibroblast growth factor receptor (FGFR) also underscores the application of advanced synthetic strategies in creating complex pyridinyl-naphthamide structures. nih.gov

Strategies for the Direct Synthesis of this compound

The direct synthesis of the target compound, this compound, involves the formation of an amide bond between the 2-naphthoyl moiety and a 2-aminopyridine (B139424) core. This can be achieved through several established amidation protocols.

A primary method involves the reaction of 2-naphthoic acid with 2-aminopyridine. Due to the relatively low nucleophilicity of 2-aminopyridine and the stability of the carboxylic acid, this reaction typically requires an activating agent or coupling reagent. Common coupling agents that could be employed include carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., BOP, PyBOP).

Alternatively, a more reactive derivative of 2-naphthoic acid can be prepared first. For example, 2-naphthoic acid can be converted to 2-naphthoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly electrophilic and will react readily with 2-aminopyridine, often in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to scavenge the HCl byproduct. google.com

A related synthesis has been reported for a similar compound, N-(2-chloro-3-pyridinyl)-2-naphthamide, which was prepared by reacting a 2-naphthoic acid derivative with a 2-chloro-3-pyridine amine, showcasing the feasibility of coupling naphthoic acids with substituted pyridinyl amines. evitachem.com

| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Description |

| 2-Naphthoic Acid | 2-Aminopyridine | Coupling agent (DCC, EDC), Solvent (DMF, DCM) | Direct amidation facilitated by an activating agent to form the amide bond. |

| 2-Naphthoyl Chloride | 2-Aminopyridine | Base (Pyridine, Triethylamine), Solvent (DCM, THF) | Two-step process where the acid is first converted to a highly reactive acid chloride, which then reacts with the amine. |

Derivatization and Functionalization of this compound

The derivatization of a core chemical structure is a critical process in medicinal chemistry and materials science. By systematically introducing or modifying functional groups on the this compound scaffold, researchers can fine-tune its physicochemical and biological properties.

Introduction of Substituents for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to the drug discovery process, aiming to identify how specific structural features of a molecule contribute to its biological activity. uni-muenchen.de The functionalization of naphthamide and pyridine rings allows for a systematic exploration of this chemical space.

Research has shown that introducing various substituents onto related naphthamide frameworks can significantly impact their biological profiles. For example, a study on 2-naphthamide derivatives involved synthesizing a library of compounds with different N-substituted groups (e.g., N-(4-substituted benzyl) and N-(3-morpholinopropyl)) and dimethoxy groups on the naphthalene ring. acs.org The subsequent evaluation of these derivatives for antibacterial and anticancer activities revealed that the nature and position of these substituents were crucial for their potency. sigmaaldrich.comacs.org

Similarly, SAR studies on inhibitors of bacterial phosphopantetheinyl transferase involved systematic modifications to a 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamide scaffold. acs.org By altering substituents on the pyridine ring and the aryl group, researchers were able to establish a clear SAR and optimize the compound's inhibitory activity. acs.org This approach of creating a series of related analogs, as was done in the development of novel FGFR inhibitors based on a 2-benzamide-4-(6-oxy-N-methyl-1-naphthamide)-pyridine scaffold, is a proven strategy for lead optimization. nih.gov Late-stage functionalization (LSF) is an emerging strategy that allows for the direct modification of C-H bonds in complex molecules, offering an efficient route to novel derivatives for SAR exploration. uni-muenchen.de

| Parent Scaffold | Modification Site | Substituents Introduced | Purpose of Derivatization (SAR) | Reference |

| 2-Naphthamide | N-terminus, Naphthalene Ring | 4-methylbenzyl, 4-chlorobenzyl, 3-morpholinopropyl, Dimethoxy groups | To enhance antibacterial and anticancer activities. | acs.org |

| 2-pyridinyl-carbothioamide | Pyridine Ring, Phenyl Ring | Methyl, Trifluoromethyl, Carbomethoxy groups | To optimize potency as bacterial enzyme inhibitors. | acs.org |

| 2-benzamide-pyridine | Naphthamide moiety | Various substituted benzamides | To develop potent and selective FGFR/VEGFR2 dual inhibitors. | nih.gov |

Utilization as Building Blocks for Complex Architectures

This compound serves as a valuable building block in the synthesis of more complex molecular structures. Its inherent chemical functionalities, the pyridine ring and the naphthamide core, provide reactive sites for further elaboration.

Furthermore, analogues of this compound, such as N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1-naphthamide, are also recognized as key intermediates for creating more elaborate molecules, highlighting the role of this class of compounds as foundational scaffolds in drug discovery and development. evitachem.com The synthesis of N-(2-(pyridin-2-yl)benzo[d]oxazol-5-yl)-2-naphthamide further illustrates the utility of the pyridinyl-naphthamide scaffold in creating complex heterocyclic systems with potential biological activity. nih.gov

Cross-Coupling Reactions on this compound Analogues

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Analogues of this compound are versatile substrates for such transformations, allowing for the introduction of diverse functionalities.

A prominent example is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. In one study, N-(4-bromophenyl)-1-naphthamide was successfully coupled with a variety of arylboronic acids to produce N-([1,1'-biaryl]-4-yl)-1-naphthamide derivatives in moderate to good yields. researchgate.netnih.gov This reaction demonstrates the feasibility of modifying the pyridinyl-naphthamide scaffold through the introduction of various aryl groups. The use of a Pd(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), is crucial for the success of this transformation. researchgate.netresearchgate.net

The following table summarizes the results of a Suzuki-Miyaura cross-coupling reaction of N-(4-bromophenyl)-1-naphthamide with different arylboronic acids: researchgate.net

| Arylboronic Acid | Product | Yield (%) |

| Phenylboronic acid | N-(biphenyl-4-yl)-1-naphthamide | 82 |

| 4-Methylphenylboronic acid | N-(4'-methylbiphenyl-4-yl)-1-naphthamide | 78 |

| 4-Methoxyphenylboronic acid | N-(4'-methoxybiphenyl-4-yl)-1-naphthamide | 75 |

| 4-Chlorophenylboronic acid | N-(4'-chlorobiphenyl-4-yl)-1-naphthamide | 72 |

| 4-Fluorophenylboronic acid | N-(4'-fluorobiphenyl-4-yl)-1-naphthamide | 76 |

| 3-Nitrophenylboronic acid | N-(3'-nitrobiphenyl-4-yl)-1-naphthamide | 65 |

| 2-Thienylboronic acid | N-(4-(thiophen-2-yl)phenyl)-1-naphthamide | 68 |

The cross-coupling of 2-pyridyl-containing fragments, however, can be challenging due to the potential for the nitrogen atom to coordinate with the metal catalyst, thereby inhibiting its activity. nih.gov This is often referred to as the "2-pyridyl problem" in cross-coupling chemistry. nih.govnih.gov To overcome this, specific ligands and reaction conditions have been developed. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can promote the desired coupling reaction. nih.gov

Alternative cross-coupling strategies are also being explored. Manganese-catalyzed cross-coupling reactions of aryl Grignard reagents with alkenyl halides have been reported as a more sustainable alternative to palladium-catalyzed methods. organic-chemistry.orgthieme-connect.denih.govacs.orgacs.org While not yet specifically demonstrated on this compound analogues, this methodology holds promise for future applications in this area.

Green Chemistry Approaches in Pyridinyl-Naphthamide Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign methods for the synthesis of this compound and related compounds. ucl.ac.uksioc-journal.cn These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One promising green chemistry approach is the use of microwave-assisted synthesis . This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. The synthesis of various 2-naphthamide derivatives has been successfully achieved using microwave irradiation. nih.govresearcher.lifesigmaaldrich.com For example, the amidation of a naphthoic acid with an amine can be completed in minutes under microwave heating, with yields often exceeding those of traditional reflux methods.

Ultrasonic-assisted synthesis is another green technique that has been applied to the synthesis of related naphthamide derivatives. nih.govresearchgate.netacs.orgnih.gov Sonication can promote reactions by creating localized high temperatures and pressures, leading to faster reaction rates and higher yields. For instance, the synthesis of N-naphthoyl thiourea (B124793) derivatives has been efficiently carried out using ultrasound. nih.govacs.orgnih.gov

Solvent-free reaction conditions represent a significant step towards greener synthesis by eliminating the environmental and health hazards associated with organic solvents. researchgate.netnih.govrsc.orgscirp.orgsemanticscholar.org Researchers have developed solvent-free methods for amide synthesis using catalysts like boric acid or by employing infrared irradiation to drive the reaction. researchgate.netscirp.orgsemanticscholar.org These methods often involve simply mixing the reactants and heating them, leading to high-purity products without the need for extensive purification. researchgate.netsemanticscholar.org

The table below outlines some green chemistry approaches applicable to the synthesis of pyridinyl-naphthamides:

| Green Chemistry Approach | Description | Potential Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat the reaction mixture. | Reduced reaction times, improved yields, and increased energy efficiency. nih.gov |

| Ultrasonic-Assisted Synthesis | Employs high-frequency sound waves to promote the reaction. | Faster reaction rates, higher yields, and milder reaction conditions. nih.govacs.org |

| Solvent-Free Synthesis | Conducts the reaction in the absence of a solvent. | Eliminates solvent waste, reduces environmental impact, and simplifies product isolation. researchgate.netnih.govscirp.org |

| Biocatalysis | Uses enzymes to catalyze the amide bond formation. | High selectivity, mild reaction conditions, and reduced environmental impact. rsc.org |

These green chemistry approaches offer promising avenues for the sustainable production of this compound and its derivatives, aligning with the growing demand for environmentally responsible chemical manufacturing.

Advanced Structural Elucidation and Conformational Analysis of N 2 Pyridinyl 2 Naphthamide

Spectroscopic Characterization Methodologies

A suite of spectroscopic methods is employed to ascertain the chemical structure and bonding of N-(2-pyridinyl)-2-naphthamide.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each atom.

In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and coupling constants of the proton signals allow for the precise assignment of each hydrogen atom within the naphthyl and pyridinyl rings, as well as the amide proton. For instance, in a related series of N-phenyl-2-naphthamide derivatives, the amide proton (N-H) typically appears as a singlet, with its chemical shift being sensitive to concentration and solvent, indicating its involvement in hydrogen bonding. iucr.orgacs.org The aromatic protons of the naphthyl and pyridinyl groups resonate in the downfield region of the spectrum, and their specific shifts and coupling patterns are dictated by their positions on the rings and the electronic effects of the amide linkage. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbonyl carbon and the carbons of the aromatic rings are diagnostic. Advanced NMR techniques, such as 2D-NMR (COSY, HSQC, HMBC), can be utilized to definitively correlate proton and carbon signals, confirming the connectivity between the 2-naphthoyl and 2-aminopyridine (B139424) fragments. These experiments are crucial for unambiguous structural assignment, especially in complex molecules.

Table 1: Representative NMR Data for N-aryl-naphthamide Derivatives

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | Variable (often > 8.0) | Singlet | Amide (N-H) |

| ¹H | 7.0 - 8.5 | Multiplets, Doublets | Aromatic (Naphthyl & Pyridinyl) |

| ¹³C | ~165 | Singlet | Carbonyl (C=O) |

| ¹³C | 110 - 155 | Singlets | Aromatic (Naphthyl & Pyridinyl) |

Note: Specific chemical shifts can vary depending on the solvent and specific substitution patterns.

Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in this compound by probing their characteristic vibrational frequencies. iucr.orgevitachem.com

The IR spectrum is particularly informative for identifying the key functional groups. The N-H stretching vibration of the amide group typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The exact position can indicate the extent of hydrogen bonding. researchgate.net The carbonyl (C=O) stretching vibration gives rise to a strong, sharp absorption band, usually between 1630 and 1680 cm⁻¹, which is characteristic of secondary amides. scifiniti.com Additionally, the C-N stretching and N-H bending vibrations of the amide linkage can be observed in the fingerprint region (1500-1600 cm⁻¹). Vibrations corresponding to the aromatic C-H and C=C bonds of the naphthyl and pyridinyl rings are also prominent. scirp.org

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Description |

|---|---|---|---|

| N-H stretch | ~3400 | - | Amide N-H bond stretching |

| C-H stretch (aromatic) | 3000-3100 | 3000-3100 | Aryl C-H bond stretching |

| C=O stretch | ~1660 | ~1660 | Amide I band |

| N-H bend / C-N stretch | ~1550 | ~1550 | Amide II band |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal confirmation of the molecular formula of this compound. acs.org Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). rsc.orggcms.cz

This high precision allows for the determination of the exact elemental composition of the parent molecule. spectroscopyonline.com For this compound (C₁₆H₁₂N₂O), the experimentally measured monoisotopic mass will closely match the theoretically calculated exact mass, ruling out other possible elemental formulas that might have the same nominal mass. lcms.cz This technique provides definitive proof of the compound's identity and purity.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is the gold standard for determining the absolute structure of crystalline solids. uol.de This technique involves irradiating a single, high-quality crystal of this compound with an X-ray beam. The resulting diffraction pattern is analyzed to build a three-dimensional electron density map, from which the positions of the individual atoms can be determined with high precision. rsc.orgresearchgate.net

The analysis reveals the exact conformation of the molecule in the crystalline state. Key structural parameters determined include:

Bond lengths and angles: Precise measurements for all bonds (C-C, C-N, C=O, etc.) and the angles between them.

Conformation of the amide linkage: X-ray studies on similar N-aryl amides often show that the amide group can adopt either a trans or cis conformation, with the trans isomer generally being more stable. The dihedral angle between the naphthyl ring and the amide plane, as well as between the pyridinyl ring and the amide plane, is a key feature that describes the molecular conformation. acs.org

Analysis of Crystal Packing and Lattice Dynamics

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules of this compound are arranged in the crystal lattice. researchgate.net This packing is governed by a variety of intermolecular interactions. acs.org

In the crystal structure of N-aryl-2-naphthamides, a common and dominant feature is the formation of hydrogen bonds. researchgate.net The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the pyridinyl nitrogen can act as acceptors. These interactions often lead to the formation of well-defined supramolecular structures, such as chains or dimers. iucr.orgacs.org

Other, weaker interactions also play a significant role in stabilizing the crystal packing, including:

π-π stacking: Interactions between the aromatic naphthyl and/or pyridinyl rings of adjacent molecules.

C-H···O and C-H···π interactions: Weaker hydrogen bonds involving aromatic C-H groups. researchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-naphthoic acid |

| 2-aminopyridine |

Conformational Landscape and Rotational Barriers

The three-dimensional structure and flexibility of this compound are dictated by the rotational freedom around the single bonds linking the naphthyl and pyridinyl rings to the central amide group. This conformational landscape is crucial as it influences the molecule's packing in the solid state and its interactions in solution.

Conformational Analysis via Experimental and Computational Methods

The study of the preferred conformations of this compound and related amide structures involves a synergistic combination of experimental techniques and computational modeling. acs.orgcsic.es

Experimental Approaches: Nuclear Magnetic Resonance (NMR) spectroscopy in solution is a primary tool for conformational elucidation. manchester.ac.uk Techniques such as 1D and 2D NMR, including Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide information about through-space proximity of protons, allowing for the determination of relative orientations of the aromatic rings and the geometry around the amide bond. manchester.ac.uknih.govrsc.org For instance, concentration-dependent ¹H NMR experiments are used to understand intermolecular interactions which can suggest the predominant conformations present in solution prior to crystallization. acs.org In the solid state, X-ray crystallography provides definitive information on the molecular conformation and the packing arrangement within the crystal lattice. researchgate.netresearchgate.netresearchgate.net

Computational Modeling: Theoretical calculations are essential for mapping the potential energy surface and identifying stable conformers and the energy barriers between them. mdpi.commdpi.com Density Functional Theory (DFT) is a widely used quantum chemical method to optimize geometries and calculate the relative energies of different conformers. researchgate.netmdpi.com Force field calculations, such as MMFF94, can also be employed for initial conformational searches across the relevant dihedral angles. nih.gov These computational approaches allow for the characterization of transition states for isomerization processes, such as rotation around the amide bond. rsc.org The combination of experimental NMR chemical shifts with ab initio calculations can further refine the dominant solution-phase conformations. csic.esrsc.org

| Method | Type | Information Obtained | References |

| X-Ray Crystallography | Experimental | Precise solid-state conformation, bond lengths, bond angles, and intermolecular packing. | researchgate.netresearchgate.netresearchgate.net |

| NMR Spectroscopy | Experimental | Solution-state conformation, dynamic processes (e.g., rotational barriers), intermolecular interactions. | acs.orgmanchester.ac.uknih.govrsc.org |

| Density Functional Theory (DFT) | Computational | Optimized geometries of conformers, relative energies, rotational energy barriers, electronic properties. | researchgate.netmdpi.commdpi.com |

| Molecular Force Field (MMFF) | Computational | Rapid conformational searching to identify low-energy structures for further analysis. | mdpi.comnih.gov |

Intramolecular Interactions Influencing Conformations

The conformational preferences of this compound are governed by a balance of several intramolecular interactions and steric effects. The most significant conformational feature of amides is the hindered rotation around the C(O)-N bond due to its partial double-bond character. oup.comresearchgate.net This results in a substantial rotational energy barrier.

Rotational Barriers: The energy barrier to rotation around the amide C-N bond in related secondary amides is significant, often leading to the existence of distinguishable syn and anti rotamers (also referred to as Z and E isomers, respectively). nd.edu For example, the rotational barrier in N-phenylcarbamates is around 12.5 kcal/mol. nd.edu In nicotinamide, a related pyridyl-amide, studies have also focused on the inhibited rotation of the NH₂ group. researchgate.net The height of this barrier is sensitive to the electronic properties of the substituents and the solvent environment. oup.com Polar solvents tend to stabilize the more polar ground state, potentially affecting the rotational barrier. oup.com

Intramolecular Hydrogen Bonding: The geometry of this compound is significantly influenced by hydrogen bonding. A key interaction is the intramolecular hydrogen bond between the amide proton (N-H) and the nitrogen atom of the pyridinyl ring (N-H···N). This interaction favors a planar arrangement of the amide link and the pyridine (B92270) ring, forming a stable six-membered pseudo-ring. This type of interaction is a common feature in related N-aryl amide crystal structures. acs.org

| Interaction / Effect | Description | Consequence | References |

| Amide C-N Bond Rotation | The C-N bond has partial double-bond character, restricting free rotation. | High rotational energy barrier; existence of stable syn and anti conformers. | oup.comresearchgate.netnd.edu |

| Intramolecular H-Bonding | Interaction between the amide N-H and the pyridinyl nitrogen (N-H···N). | Promotes planarity and stability of a specific conformer. | acs.org |

| Steric Hindrance | Repulsive forces between atoms, e.g., between the aromatic rings. | Influences the preferred torsional angles around the C-C and C-N single bonds. | rsc.org |

| π-π Stacking | Non-covalent interaction between the aromatic naphthyl and pyridinyl rings. | Can contribute to the stability of folded conformations and crystal packing. | nih.goviucr.orgresearchgate.net |

Computational and Theoretical Investigations of N 2 Pyridinyl 2 Naphthamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules like N-(2-pyridinyl)-2-naphthamide. These computational methods provide valuable insights that complement experimental findings.

Geometry Optimization and Electronic Structure Calculations

Theoretical calculations, often employing methods like B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311G(d,p)), are used to determine the most stable three-dimensional arrangement of atoms in this compound. researchgate.netqcware.com This process of geometry optimization systematically minimizes the forces on each atom to find the molecule's lowest energy conformation. qcware.com The resulting optimized structure provides precise information on bond lengths, bond angles, and dihedral angles. irjweb.com

DFT calculations also elucidate the electronic structure, providing a detailed picture of how electrons are distributed within the molecule. researchgate.net This includes the analysis of molecular orbitals, which is fundamental to understanding the molecule's reactivity and spectroscopic behavior.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more reactive and can be more easily polarized. irjweb.comsemanticscholar.org

In molecules with distinct electron-donating and electron-accepting regions, the HOMO is often localized on the donor part, while the LUMO is centered on the acceptor part. researchgate.net For this compound, the naphthalene (B1677914) and pyridine (B92270) rings, along with the amide linker, would have their electron distributions analyzed to determine the locations of the HOMO and LUMO. This analysis helps in understanding intramolecular charge transfer (ICT) processes, which are important for optical and electronic properties. researchgate.net

| Parameter | Significance |

|---|---|

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | Correlates with chemical reactivity and stability. A larger gap implies higher stability. |

Simulation of Spectroscopic Properties (e.g., UV-Vis, Vibrational Frequencies)

DFT calculations are also employed to simulate spectroscopic data, which can then be compared with experimental results for validation. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to absorption bands in the UV-Vis spectrum. researchgate.net These calculations can identify the nature of the transitions, such as π-π* or n-π* transitions, and relate them to the specific molecular orbitals involved. acs.org For example, a π-π* transition often involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital, typically occurring in aromatic systems like the naphthalene and pyridine rings.

Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra involves calculating the vibrational frequencies of the molecule. mdpi.com By analyzing the potential energy distribution, specific vibrational modes can be assigned to the stretching, bending, and torsional motions of different functional groups within this compound, such as the C=O and N-H stretches of the amide group. researchgate.net A good correlation between the calculated and experimental vibrational spectra helps to confirm the optimized molecular structure. researchgate.net

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. This method is crucial for understanding the potential biological activity of compounds like this compound.

Elucidation of Binding Modes and Interaction Energies

Molecular docking simulations place the ligand into the binding site of a protein and calculate a score that estimates the binding affinity. rsc.org The binding energy, often expressed in kcal/mol, indicates the stability of the ligand-protein complex; a lower binding energy generally suggests a more favorable interaction. tandfonline.com

For this compound and related compounds, docking studies would explore how the molecule fits into the active site of a target protein. The simulation identifies the most likely binding pose, detailing the spatial arrangement of the ligand within the binding pocket. nih.gov This includes the orientation of the naphthyl and pyridinyl rings and the conformation of the amide linker.

| Interaction Type | Description |

|---|---|

| Hydrogen Bonds | Formed between hydrogen bond donors (e.g., N-H) and acceptors (e.g., carbonyl oxygen). |

| Hydrophobic Interactions | Occur between nonpolar parts of the ligand and protein, such as the aromatic rings. |

| π-π Stacking | An interaction between aromatic rings, like the naphthalene or pyridine ring, and aromatic amino acid residues. |

| π-Alkyl Interactions | An interaction between an aromatic ring and an alkyl group of an amino acid. |

Identification of Key Amino Acid Residues in Binding Pockets

A critical outcome of molecular docking is the identification of the specific amino acid residues in the protein's binding pocket that interact with the ligand. nih.gov These interactions are fundamental to the ligand's binding affinity and selectivity.

For a molecule like this compound, key interactions could include:

Hydrogen bonding: The amide group's N-H and C=O can act as hydrogen bond donors and acceptors, respectively, interacting with polar amino acid residues. jpionline.org The nitrogen atom in the pyridine ring could also act as a hydrogen bond acceptor.

Hydrophobic interactions: The naphthalene and pyridine rings can engage in hydrophobic interactions with nonpolar amino acid residues. jpionline.org

π-π stacking and π-alkyl interactions: The aromatic systems of the naphthalene and pyridine rings can form π-π stacking interactions with aromatic residues like tyrosine, tryptophan, or phenylalanine, and π-alkyl interactions with residues such as leucine, isoleucine, and valine. researchgate.net

By pinpointing these key residues, molecular docking provides a structural basis for the observed biological activity and can guide the design of new derivatives with improved potency and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. neovarsity.org These models are instrumental in predicting the activity of new chemical entities, thereby prioritizing synthesis and testing efforts in drug discovery. neovarsity.orgslideserve.com The fundamental principle is that variations in the biological activity of a set of molecules are dependent on the variations in their structural or physicochemical properties. bigchem.eu

The foundation of any QSAR model is the numerical representation of molecular structures through molecular descriptors. bigchem.eu A molecular descriptor is the result of a logical or mathematical procedure that transforms chemical information, encoded within the symbolic representation of a molecule, into a single number. bigchem.eu For a compound like this compound, a wide array of descriptors can be calculated to quantify its constitutional, topological, physicochemical, and structural features. These descriptors are essential for building a robust predictive model.

While a specific QSAR study for this compound is not publicly available, the types of descriptors that would be derived can be exemplified by those computed for structurally similar compounds. nih.gov These descriptors fall into several categories:

1D Descriptors: Based on the molecular formula (e.g., molecular weight).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, atom counts, connectivity indices).

3D Descriptors: Requiring the 3D coordinates of the atoms (e.g., molecular volume, surface area).

A selection of key molecular descriptors that would be relevant for QSAR studies of this compound are detailed in the table below.

| Descriptor Category | Descriptor Name | Typical Value/Meaning | Source |

| Constitutional (1D) | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. For C16H12N2O, it is 248.29 g/mol . | |

| Physicochemical (2D) | XLogP3-AA | A computed value for the logarithm of the partition coefficient between n-octanol and water, indicating hydrophobicity. | nih.gov |

| Topological (2D) | Topological Polar Surface Area (TPSA) | The surface area of polar atoms (usually oxygen and nitrogen) in a molecule; relates to drug transport properties. | nih.gov |

| Structural (2D) | Hydrogen Bond Donor Count | The number of hydrogen atoms attached to electronegative atoms (N, O); indicates potential to donate hydrogen bonds. | nih.gov |

| Structural (2D) | Hydrogen Bond Acceptor Count | The number of electronegative atoms (N, O) with lone pairs; indicates potential to accept hydrogen bonds. | nih.gov |

| Structural (2D) | Rotatable Bond Count | The number of bonds that allow free rotation, which is an indicator of molecular flexibility. | nih.gov |

This table is interactive. Click on the headers to sort.

The development of a QSAR model involves creating a mathematical relationship between the calculated molecular descriptors (independent variables) and the observed biological activity (dependent variable). neovarsity.org This process typically begins by curating a dataset of compounds with known activities and splitting it into a training set, used to build the model, and a test set, used for external validation. slideserve.commdpi.com

Commonly used statistical methods for model development include Multiple Linear Regression (MLR) and Partial Least Squares (PLS) regression. neovarsity.orgmdpi.com For instance, a linear QSAR model follows the general equation:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where D₁, D₂, ... Dₙ are the molecular descriptors and c₁, c₂, ... cₙ are their regression coefficients. researchgate.net

Validation is a critical step to ensure the model is robust and has predictive power. nih.gov It is divided into two main types:

Internal Validation: This assesses the stability of the model using only the training set. The most common technique is cross-validation (e.g., leave-one-out or LOO), which generates the cross-validated correlation coefficient (Q² or r²(CV)). mdpi.commdpi.com A model is generally considered acceptable if Q² > 0.5. mdpi.com

External Validation: This evaluates the model's ability to predict the activity of compounds not used in its development (the test set). The key metric is the predictive correlation coefficient (R²pred). mdpi.commdpi.com

The statistical quality of a QSAR model is judged by several parameters, summarized below.

| Parameter | Symbol | Description | Acceptable Value |

| Coefficient of Determination | R² | Measures the goodness-of-fit of the model to the training set data. | > 0.6 |

| Cross-validated R² | Q² (or r²(CV)) | Measures the internal predictive power and robustness of the model. | > 0.5 |

| Predictive R² | R²pred | Measures the ability of the model to predict the activity of an external test set. | Varies, but should be statistically significant. |

| F-test Value | F | Indicates the statistical significance of the regression model. | High values are preferred. |

This table summarizes key validation parameters for QSAR models. slideserve.commdpi.com

A QSAR model's predictions are only reliable for compounds that are similar to those in the training set. mdpi.comresearchgate.net The chemical space where the model provides trustworthy predictions is known as its Applicability Domain (AD). mdpi.comtum.de Defining the AD is a crucial OECD principle for QSAR validation. mdpi.com Several methods exist to define the AD, often based on the descriptors used in the model:

Range-based Methods: The simplest approach, defining the AD by the minimum and maximum values of each descriptor in the training set (a "bounding box"). mdpi.comcadaster.eu

Geometric Methods: Using techniques like convex hulls to enclose the training set compounds in the descriptor space. cadaster.eu

Distance-based Methods: Calculating the distance (e.g., Euclidean or Mahalanobis distance) of a new compound to the compounds in the training set. A prediction is considered reliable if the distance is below a defined threshold. mdpi.com

Leverage Approach: This method uses a "Williams plot," which graphs standardized residuals versus leverage values for each compound. A compound's leverage indicates its influence on the model. Predictions for compounds with leverage higher than a warning threshold are deemed unreliable as they are outside the AD. mdpi.com

Statistical robustness is further confirmed using methods like Y-randomization . In this test, the biological activity values (Y-vector) of the training set are randomly shuffled, and a new QSAR model is built with the original descriptor matrix. This process is repeated multiple times. If the original model is robust, the resulting randomized models should have very low R² and Q² values, demonstrating that the original correlation was not due to chance. mdpi.com

Development and Validation of Predictive Models

Advanced In Silico Approaches

Beyond QSAR, more advanced computational methods can provide deeper insights into the molecular behavior and interactions of this compound at an atomic level.

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. bonvinlab.org By integrating Newton's laws of motion, an MD simulation generates a trajectory that describes how the positions and velocities of particles in a system evolve. bonvinlab.org This allows for the study of the dynamic behavior of this compound, providing insights that are not available from static structural models.

An MD simulation of this compound, either in a solvent or complexed with a biological target like a protein, would involve these key steps:

System Setup: Placing the molecule in a simulation box, often filled with water molecules to mimic physiological conditions.

Equilibration: Allowing the system to reach the desired temperature and pressure, ensuring it is in a stable state before the production run. bonvinlab.org

Production Run: Running the simulation for a set amount of time (from nanoseconds to microseconds) to collect data on the molecule's movements.

Analysis of the resulting trajectory can reveal:

Conformational Flexibility: How the molecule bends and rotates around its flexible bonds, exploring different shapes (conformations).

Interaction Stability: If simulated with a protein, MD can assess the stability of the binding pose and the persistence of key interactions (e.g., hydrogen bonds) over time. frontiersin.org

Solvent Effects: How the surrounding water molecules interact with and influence the structure of the compound.

Energy Framework Analysis is a computational method used to investigate the nature and strength of intermolecular interactions within a crystal lattice. rasayanjournal.co.in This approach, often used with the CrystalExplorer program and coupled with Hirshfeld surface analysis, provides a quantitative understanding of the supramolecular architecture of a solid-state structure. rasayanjournal.co.inuniurb.it

For this compound, this analysis would involve calculating the interaction energies between a central molecule and its neighbors in the crystal. These energies are partitioned into four distinct components:

| Energy Component | Description |

| Electrostatic | Arises from the interaction between the static charge distributions of the molecules (e.g., from polar bonds and hydrogen bonds). |

| Polarization | The attractive energy resulting from the distortion of a molecule's electron cloud by the electric field of its neighbors. |

| Dispersion | A quantum mechanical attraction (van der Waals forces) that arises from temporary fluctuations in electron density. |

| Repulsion | The strong, short-range repulsive force that occurs when electron clouds of adjacent molecules overlap. |

This table describes the components of intermolecular interaction energy calculated in Energy Framework Analysis. rasayanjournal.co.inresearchgate.net

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. iucr.orgresearchgate.net This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) is greater than that of all other molecules in the crystal. The resulting Hirshfeld surface provides a three-dimensional map of the close contacts between neighboring molecules.

The analysis involves mapping various properties onto this surface, such as dnorm, which combines the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the atoms. Red spots on the dnorm map indicate close intermolecular contacts, which are crucial for the stability of the crystal packing. Furthermore, two-dimensional fingerprint plots are generated from the Hirshfeld surface, summarizing the distribution of intermolecular contacts and providing a percentage contribution for each type of interaction. researchgate.net

While a specific Hirshfeld surface analysis for this compound has not been reported in the reviewed literature, a detailed study on a series of seven N-(substituted phenyl)-2-naphthamides provides significant insight into the nature of non-covalent interactions in this class of compounds. researchgate.net The study investigated structures where the 2-naphthyl ring system is linked by an amide bridge to a phenyl or substituted benzene (B151609) ring. researchgate.net

A common feature observed in the crystal packing of most of these naphthamides is the presence of a strong intermolecular N-H···O hydrogen bond, which often leads to the formation of molecular chains. researchgate.netiucr.org In addition to this primary interaction, C-H···π contacts play a significant role in establishing the three-dimensional network of the crystals. nih.govacs.org However, in cases where an intramolecular hydrogen bond can form, such as with an ortho-nitro substituent on the phenyl ring, the intermolecular N-H···O interaction is precluded. This alteration in hydrogen bonding behavior can lead to a more planar molecular conformation, which in turn promotes significant π···π stacking interactions that stabilize the crystal packing. researchgate.net

The relative contributions of various non-covalent interactions for a representative compound from this series, N-phenyl-2-naphthamide, are detailed in the table below. This data highlights the predominance of H···H contacts, which is typical for organic molecules, as well as the significant contributions from O···H/H···O and C···H/H···C interactions, reflecting the importance of hydrogen bonding and C-H···π interactions in the crystal packing.

Table 1: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for N-phenyl-2-naphthamide

| Intermolecular Contact | Contribution (%) |

| H···H | 45.3 |

| C···H/H···C | 26.8 |

| O···H/H···O | 15.6 |

| C···C | 9.7 |

| N···H/H···N | 1.8 |

| O···C/C···O | 0.4 |

| N···C/C···N | 0.3 |

| O···N/N···O | 0.1 |

| Data sourced from a study on N-(substituted phenyl)-2-naphthamides. |

The analysis of closely related benzamide (B126) structures containing a pyridine ring also emphasizes the importance of N-H···O hydrogen bonds in forming chains or dimers. iucr.orgnih.gov In these structures, H···H, F···H/H···F (where applicable), C···H/H···C, and O···H/H···O contacts are the major contributors to the Hirshfeld surface. iucr.orgnih.gov

Supramolecular Chemistry and Intermolecular Interactions of N 2 Pyridinyl 2 Naphthamide

Principles of Crystal Engineering Applied to N-(2-pyridinyl)-2-naphthamide

Crystal engineering utilizes the principles of molecular recognition and self-assembly to control the formation of crystalline architectures. irb.hr In the context of this compound, the molecule's inherent functionalities—the amide linkage, the pyridine (B92270) ring, and the naphthalene (B1677914) system—provide a versatile platform for a variety of non-covalent interactions. These interactions, including hydrogen bonds, π-π stacking, and C-H···π interactions, act as "supramolecular synthons," which are reliable and predictable recognition motifs that guide the assembly of molecules into larger, well-defined structures. rsc.org

The strategic modification of the this compound scaffold, for instance, by introducing substituents on the phenyl or naphthyl rings, allows for the fine-tuning of these intermolecular forces. This approach enables the systematic investigation of how subtle changes in molecular structure can lead to significant alterations in the resulting crystal packing. acs.orgacs.org The predictability of these synthons is crucial for the rational design of materials with specific topologies and properties. ucl.ac.uk The interference between different types of interactions, such as the competition between hydrogen bonding and halogen bonding, can also be exploited to create novel supramolecular assemblies. iitkgp.ac.in

Characterization of Specific Non-Covalent Interactions

The solid-state architecture of this compound and its analogues is stabilized by a combination of strong and weak non-covalent interactions.

C-H···π and π···π Stacking Interactions

π···π stacking interactions, arising from the attractive forces between the electron clouds of aromatic rings, are also a key feature. nih.govdigitellinc.com These interactions can occur in various geometries, including parallel-displaced and T-shaped arrangements, and are sensitive to the electronic properties of the interacting rings. rsc.org In many N-aryl-2-naphthamides, a combination of strong N-H···O hydrogen bonds and weaker C-H···π and π···π stacking interactions work in concert to stabilize the crystal lattice. acs.org The interplay between these interactions is crucial in determining the final three-dimensional architecture.

Halogen Bonding and Other Weak Interactions

The introduction of halogen atoms onto the this compound framework introduces the possibility of halogen bonding. iucr.org Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic "donor" to a Lewis basic "acceptor," such as a nitrogen or oxygen atom. tamuc.edunih.gov The strength of the halogen bond can be tuned by changing the halogen atom (I > Br > Cl > F) or by modifying the electronic properties of the molecule to which it is attached. tamuc.edu In some structures, a "synthon crossover" can be observed, where the preferred interaction shifts, for example, from an iodine···π interaction to an iodine···iodine halogen bond, depending on the specific molecular context. researchgate.net These interactions provide an additional tool for the rational design of complex supramolecular architectures. rsc.org

Self-Assembly Phenomena in the Solid State and Solution

The same non-covalent interactions that govern the crystal packing of this compound also drive its self-assembly in solution. Depending on the solvent, concentration, and temperature, these molecules can aggregate into a variety of supramolecular structures, such as nanofibers, gels, or discrete nanostructures. researchgate.netoup.com The formation of these assemblies is a dynamic process, and understanding the thermodynamics and kinetics of aggregation is key to controlling the final morphology. acs.org Techniques such as concentration-dependent NMR spectroscopy can provide insights into the specific intermolecular interactions that are operative in solution and drive the initial stages of self-assembly. acs.org

Integration into Host-Guest Systems and Receptors

The structural features of this compound and its derivatives make them attractive components for the construction of host-guest systems and molecular receptors. The defined cavities and binding sites created by the self-assembly of these molecules can be used to encapsulate smaller guest molecules. acs.org For instance, derivatives of this compound have been incorporated into larger macrocyclic structures like calixarenes to create receptors for ion recognition. mdpi.compreprints.org The pyridine and amide groups can act as binding sites for cations and anions, respectively, while the naphthyl group can serve as a fluorescent reporter unit. The principles of molecular recognition that govern the self-assembly of this compound are thus directly applicable to the design of sophisticated sensors and molecular machines. osti.gov

Modification of Calixarenes with Pyridinyl-Naphthamide Chromophores

The synthesis of calixarene-based receptors incorporating the this compound group is a multi-step process that leverages convergent synthesis strategies. mdpi.com This involves preparing the modified calixarene (B151959) scaffold and the functionalized chromophore separately before combining them in a final condensation reaction. mdpi.com The pyridinyl-naphthamide unit is typically introduced as an isothiocyanate derivative, namely N-(6-isothiocyanatopyridin-2-yl)-2-naphthamide, which can then react with amine groups on the calixarene to form stable thiourea (B124793) or thiosemicarbazone linkages. mdpi.compreprints.org

Research has demonstrated the successful functionalization of calix rsc.orgarenes in various conformations, including the cone, pinched cone, and 1,3-alternate forms. mdpi.compreprints.org The modification can occur at either the upper or lower rim of the calixarene, allowing for precise control over the final receptor's three-dimensional structure and binding cavity. preprints.orgnih.gov

For instance, one synthetic route involves the reaction of a calix rsc.orgarene precursor bearing amino or methylhydrazine functionalities with N-(6-isothiocyanatopyridin-2-yl)-2-naphthamide. mdpi.compreprints.org The reaction conditions, such as the use of chloroform (B151607) as a solvent and the addition of triethylamine (B128534), are controlled to facilitate the formation of the desired thiourea or thiosemicarbazone bridges. preprints.org This approach has led to the creation of a family of receptors where the pyridinyl-naphthamide units are strategically positioned for interaction with guest molecules. mdpi.com

Table 1: Synthesis of Calix rsc.orgarene Receptors Modified with Pyridinyl-Naphthamide

| Receptor ID | Calix rsc.orgarene Conformation | Linkage Type | Functionalization Rim | Precursors | Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| I | Pinched Cone | Thiosemicarbazone | Upper Rim | 5,17-dimethylenehydrazine-25,27-dipropoxy-26,28-dihydroxycalix rsc.orgarene + N-(6-isothiocyanatopyridin-2-yl)-2-naphthamide | 57.9 | preprints.org |

| II | 1,3-Alternate | Thiourea | Lower Rim | 25,26,27,28-tetra[(3-aminopropyl)oxy]calix rsc.orgarene + N-(6-isothiocyanatopyridin-2-yl)-2-naphthamide | 60.2 | preprints.org |

| III | Cone | Thiourea | Lower Rim | 25,27-bis[(3-aminopropyl)oxy] calix rsc.orgarene + N-(6-isothiocyanatopyridin-2-yl)-2-naphthamide | - | preprints.org |

Design Principles for Molecular Recognition of Ions or Neutral Guests

The design of calixarene-based receptors for the selective recognition of ions or neutral guests relies on several key principles of supramolecular chemistry, including preorganization, complementarity, and the use of signaling units. mdpi.comrsc.org

Preorganization and Complementarity: Calixarenes serve as excellent molecular platforms because their inherent structure provides a pre-organized cavity. prochimia.comnih.gov This reduces the entropic penalty associated with binding, leading to more stable host-guest complexes. mdpi.com The size and shape of this cavity can be tuned by selecting the appropriate calixarene size (e.g., calix rsc.orgarene) and by fixing its conformation (cone, partial cone, 1,3-alternate). mdpi.compreprints.org Functionalization with binding groups like the pyridinyl-naphthamide moiety further enhances selectivity by introducing specific interaction sites that are complementary in size, shape, and electronic character to the target guest. preprints.orgrsc.org

Signaling Mechanism: The this compound unit acts as a chromophore and fluorophore, making it an effective signaling component. mdpi.compreprints.org When a guest ion binds to the receptor, it perturbs the electronic environment of the chromophore. This interaction can modulate processes like photoinduced electron transfer (PET) or internal charge transfer (ICT), resulting in a detectable change in the UV-visible absorption or fluorescence emission spectrum. rsc.org For example, the complexation of a cation by the pyridinyl and amide groups can lead to fluorescence quenching ("turn-off") or enhancement ("turn-on"), or a color change visible to the naked eye. preprints.org

Intermolecular Interactions: The stability and selectivity of the host-guest complex are governed by a combination of non-covalent interactions. acs.org In these systems, the pyridinyl nitrogen and amide groups can coordinate with metal cations, while the NH protons of the thiourea or thiosemicarbazone linker can form hydrogen bonds with anions. preprints.orgacs.org The naphthalene part of the chromophore and the phenolic units of the calixarene can engage in π-π stacking interactions with suitable guests. acs.orgiucr.org The specific conformation of the calixarene plays a crucial role; for instance, a pinched cone conformation was found to create a spatial arrangement suitable for bifunctional recognition, allowing the receptor to interact with both cations and anions. preprints.org

The strategic combination of the calixarene scaffold with the pyridinyl-naphthamide signaling unit allows for the rational design of chemosensors. mdpi.com By varying the calixarene conformation, the point of attachment, and the linking group, receptors can be tailored for the selective detection of specific ions. mdpi.compreprints.org

Table 2: Ion Recognition by Pyridinyl-Naphthamide Modified Calix rsc.orgarenes

| Receptor ID | Target Ions | Detection Method | Observed Change | Ref. |

|---|---|---|---|---|

| I | Cu²⁺, Co²⁺, Zn²⁺, F⁻, AcO⁻, H₂PO₄⁻ | UV-Vis, Fluorescence | Color change to yellow with Cu²⁺; changes in absorption and emission spectra | preprints.org |

| II | Cu²⁺ | UV-Vis, Fluorescence | High selectivity and sensitivity for Cu²⁺ | mdpi.com |

| III | Cu²⁺ | UV-Vis, Fluorescence | High selectivity and sensitivity for Cu²⁺ | mdpi.com |

Coordination Chemistry of N 2 Pyridinyl 2 Naphthamide As a Ligand

Ligand Design Principles and Chelation Modes

The design of N-(2-pyridinyl)-2-naphthamide as a ligand is predicated on the strategic placement of donor atoms to facilitate chelation, a process where a single ligand binds to a central metal ion at two or more points. This chelation results in the formation of a stable metallacycle.

The primary coordination sites in this compound are the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the amide group. The pyridine nitrogen acts as a Lewis base, donating its lone pair of electrons to a metal center. jscimedcentral.comresearchgate.net The amide group presents a resonance system where the oxygen atom is a potential donor.

In analogous systems, such as N-picolyl-1,8-naphthalimide ligands, coordination has been observed to occur through the pyridyl nitrogen atom and an oxygen atom from the naphthalimide backbone. rsc.org This bidentate N,O-chelation is a common mode for ligands of this type. Similarly, pyridine-2-carboxamide and pyridine-2,6-dicarboxamide ligands are well-known for their ability to form stable complexes with metal ions through the pyridine nitrogen and the deprotonated amide nitrogen or the amide oxygen. researchgate.net The presence of two adjacent nitrogen atoms, as seen in 2-aminopyridine (B139424) moieties, is also known to confer chelating properties. nih.govacs.org For this compound, the geometry favors the formation of a five-membered chelate ring with a metal ion, a structurally stable arrangement.

Steric Influence : The bulky naphthyl group can enforce a specific geometry around the metal center, potentially leading to distorted coordination spheres. This steric hindrance can also protect the metal center from further reactions.

Electronic Influence : The aromatic system of the naphthalene (B1677914) ring can participate in π-stacking interactions, which can be a significant factor in the solid-state packing of the complexes and can also influence their solution-state behavior. researchgate.net

Photophysical Properties : The extended π-system of the naphthyl group is a chromophore. When this ligand coordinates to a metal, it can lead to the emergence of interesting photophysical properties, such as ligand-centered fluorescence or phosphorescence, or charge-transfer transitions. researchgate.netmdpi.com

Coordination Potential of the Pyridinyl Nitrogen and Amide Oxygen

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with pyridinyl-naphthamide analogues typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. ekb.egjscimedcentral.comcyberleninka.ru The resulting complexes can then be characterized by various spectroscopic techniques and single-crystal X-ray diffraction to determine their structure.

A variety of transition metal complexes have been synthesized using ligands analogous to this compound. For example, the reaction of N-picolyl-1,8-naphthalimide ligands with manganese, cobalt, and zinc salts has yielded crystalline complexes where the ligand coordinates in a bidentate fashion. rsc.org Similarly, palladium(II) complexes of N-[(2-pyridyl)methyliden]-aminonaphthalene have been prepared and structurally characterized. researchgate.net

The synthesis of these complexes often involves straightforward reactions, but the isolation of crystalline material suitable for X-ray diffraction can be challenging and may require careful control of reaction conditions such as solvent, temperature, and stoichiometry. frontiersin.org

Table 1: Examples of Transition Metal Complexes with Analogous Ligands

| Ligand | Metal Ion | Resulting Complex | Reference |

|---|---|---|---|

| N-(2-picolyl)-1,8-naphthalimide | Mn(II), Co(II), Zn(II) | Crystalline complexes with N,O-chelation | rsc.org |

| N-[(2-pyridyl)methyliden]-β-aminonaphthalene | Pd(II) | [Pd(N-(2-pyridyl)methyliden-β-aminonaphthalene)Cl2] | researchgate.net |

For analogous complexes, X-ray diffraction studies have confirmed the bidentate N,O-coordination mode. In the structure of [Pd(N-(2-pyridyl)methyliden-β-aminonaphthalene)Cl2], the palladium center adopts a square planar geometry with the ligand coordinating through the pyridine and imine nitrogen atoms. researchgate.net In complexes of N-(2-picolyl)-1,8-naphthalimide, the pyridyl nitrogen and one of the naphthalimide oxygen atoms bind to the metal center. rsc.org These studies are crucial for understanding the structure-property relationships in these systems.

Table 2: Selected Crystallographic Data for an Analogous Palladium(II) Complex

| Parameter | [Pd(N-(2-pyridyl)methyliden-β-aminonaphthalene)Cl2] |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Coordination Geometry | Distorted Square Planar |

| Key Bond Lengths (Å) | Pd-N(pyridine) = 2.031(3), Pd-N(imine) = 2.020(3), Pd-Cl(1) = 2.298(1), Pd-Cl(2) = 2.308(1) |

| Key Bond Angles (°) | N(pyridine)-Pd-N(imine) = 81.1(1) |

Transition Metal Complexes of Pyridinyl-Naphthamide Analogues

Electronic and Photophysical Properties of Metal Complexes

The incorporation of a chromophoric naphthamide unit and a coordinating pyridine ring into a single ligand framework can give rise to metal complexes with interesting electronic and photophysical properties. nih.gov The nature of these properties is highly dependent on both the ligand and the coordinated metal ion.

The electronic absorption spectra of these complexes are typically characterized by intense bands in the UV region, which are assigned to π-π* transitions within the aromatic system of the ligand. researchgate.net In the visible region, lower energy bands may appear, which can be attributed to metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intra-ligand charge transfer (ILCT) transitions. rsc.org

The emission properties of these complexes are of particular interest. For instance, palladium(II) complexes of N-[(2-pyridyl)methyliden]-aminonaphthalene exhibit ligand-centered π-π* emission. researchgate.net The quantum yields and lifetimes of these emissions can be influenced by the specific structure of the ligand and the presence of the heavy metal atom. In some ruthenium(II) polypyridyl complexes with donor-acceptor ligands, low-energy ligand-ligand charge transfer (LLCT) states can be introduced, which can alter the emission properties, sometimes leading to quenching of the MLCT emission. rsc.org The introduction of different substituents on the ligand framework can also be used to tune the electronic and photophysical properties of the resulting metal complexes. sciencepublishinggroup.comrsc.org

Table 3: Photophysical Data for an Analogous Palladium(II) Complex

| Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) |

|---|---|---|---|---|

| [Pd(N-(2-pyridyl)methyliden-α-aminonaphthalene)Cl2] | 275, 330, 425 | 485 | 0.021 | 1.4, 6.8 |

| [Pd(N-(2-pyridyl)methyliden-β-aminonaphthalene)Cl2] | 280, 345, 430 | 490 | 0.015 | 1.5, 5.9 |

Luminescence and Quantum Yield Studies

This compound is recognized for its promising fluorescent properties, a characteristic attributed to its aromatic structure combining naphthalene and pyridine moieties. mdpi.comresearchgate.net While specific quantum yield data for the free this compound ligand is not extensively documented in readily available literature, studies on analogous systems provide insight into the luminescent behavior of its metal complexes.

Table 1: Luminescence Properties of Analogous Palladium(II) Complexes with N-[(2-pyridyl)methyliden]-aminonaphthalene Ligands researchgate.net This table presents data for analogous compounds to illustrate typical photophysical parameters.

| Complex | Emission Type | Avg. Fluorescence Lifetime (ns) | Key Observation |

| Pd(II) complexes of α-NaiPy | Ligand-centered π–π | 1.4 - 6.8 | Higher quantum yields (Φ) observed |

| Pd(II) complexes of β-NaiPy | Ligand-centered π–π | 1.4 - 6.8 | Lower quantum yields (Φ) observed |

Charge Transfer Transitions within Metal Complexes

When this compound coordinates to a transition metal, electronic transitions can occur between molecular orbitals that are primarily centered on the metal and those centered on the ligand. These are known as charge transfer (CT) transitions and are responsible for the intense colors of many coordination compounds. dalalinstitute.comlibretexts.org

There are two primary types of charge transfer transitions:

Ligand-to-Metal Charge Transfer (LMCT): An electron is transferred from a ligand-based orbital to a metal-based orbital. This is common when ligands have high-energy lone pairs of electrons and the metal is in a high oxidation state with empty or low-lying orbitals. dalalinstitute.com

Metal-to-Ligand Charge Transfer (MLCT): An electron is transferred from a metal-based orbital to a vacant ligand-based orbital. This typically occurs with metals in low oxidation states and ligands possessing low-lying π* orbitals, such as 2,2'-bipyridine. dalalinstitute.com

In complexes containing this compound, the pyridine ring provides π-accepting character, making MLCT transitions possible. Studies on similar palladium(II) complexes with N-[(2-pyridyl)methyliden]-aminonaphthalene ligands show absorption bands that are assigned to a mixture of charge transfer transitions, including both Metal-to-Ligand (MLCT) and Ligand-to-Ligand (LLCT) types. researchgate.net The presence of a heavy metal atom like palladium can also induce spin-orbit coupling, facilitating transitions to triplet states. researchgate.net The specific nature and energy of these transitions are critical in fields like photocatalysis and the development of light-emitting materials. nih.gov

Potential for Catalytic Applications in Metal-Organic Frameworks or Homogeneous Catalysis

The structural features of this compound make it a promising candidate for use in both heterogeneous and homogeneous catalysis.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions linked by organic molecules. rsc.org Their high surface area, tunable pore size, and the potential for incorporating active sites make them highly versatile catalysts. rsc.orgnih.gov MOFs can be designed with catalytic activity by using functional organic linkers that can participate in chemical reactions. The this compound ligand is an excellent candidate for such a linker. The pyridine nitrogen site, a common feature in catalytic MOFs, can act as a basic site or a coordination point for catalytically active metal species. mdpi.com MOFs built with linkers containing accessible amine or pyridine functionalities have been shown to be effective catalysts for a variety of organic transformations. enpress-publisher.com Therefore, incorporating this compound into a MOF structure could create a robust, recyclable heterogeneous catalyst with active sites located at the pyridine and amide groups. rsc.orgmdpi.com

Homogeneous Catalysis: In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. savemyexams.com Transition metal complexes are widely used as homogeneous catalysts, where the ligands play a crucial role in tuning the catalyst's activity, selectivity, and stability. nih.govmdpi.com

The pyridine-amide scaffold, central to the structure of this compound, is a well-established platform in the design of ligands for homogeneous catalysis. researchgate.net The ability of this moiety to form stable chelate rings with a variety of metal ions allows for the creation of well-defined catalytic centers. researchgate.netresearchgate.net For example, ruthenium complexes with pincer-type ligands containing a central pyridine ring are effective for hydrogenation and dehydrogenation reactions. nih.gov Furthermore, the electronic properties of the ligand can be readily modified, which in turn influences the catalytic process. mdpi.com The combination of a σ-donating amide and a π-accepting pyridine ring in this compound makes it a particularly attractive ligand for developing novel homogeneous catalysts for a wide range of organic syntheses. rsc.org

Structure Activity Relationship Sar Analyses for N 2 Pyridinyl 2 Naphthamide Derivatives

Principles of SAR in Drug Discovery and Chemical Biology

Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry and drug discovery that examines the link between the chemical structure of a molecule and its resulting biological activity. numberanalytics.comwikipedia.org The core principle of SAR is that the biological effect of a compound is determined by its three-dimensional structure, including its chemical makeup, shape (stereochemistry), and conformation. numberanalytics.com By systematically modifying the structure of a molecule and observing the corresponding changes in its biological activity, researchers can identify the key structural features, known as the pharmacophore, that are essential for the desired therapeutic effect. numberanalytics.comslideshare.net

The primary goals of SAR analyses are to:

Identify and optimize lead compounds: Once a compound with a desired biological activity is identified (a "hit" or "lead"), SAR studies guide the chemical modifications needed to enhance its potency, selectivity, and pharmacokinetic properties. numberanalytics.comdrugdesign.org

Determine the pharmacophore: SAR helps to define the essential functional groups and their spatial arrangement required for a molecule to interact with its biological target, such as an enzyme or receptor. slideshare.netslideshare.net

Reduce undesirable side effects: By understanding which parts of a molecule contribute to off-target effects or toxicity, chemists can design new analogs that minimize these liabilities. slideshare.net

The process of SAR involves the synthesis of a series of related compounds, or analogs, where specific parts of the molecule are systematically altered. drugdesign.org These alterations can include changing the size and shape of the carbon skeleton, modifying functional groups, and altering the stereochemistry. numberanalytics.comslideshare.net The biological activity of these analogs is then tested, and the results are used to build a model that relates structural changes to activity. drugdesign.org This iterative process of design, synthesis, and testing allows for the rational optimization of a drug candidate. numberanalytics.com Advanced computational tools have significantly enhanced SAR studies, enabling the prediction of activity and properties, and providing three-dimensional visualization of how a molecule interacts with its target. solubilityofthings.com

Correlation of Structural Modifications with Biological Activity Profiles

The biological activity of N-(2-pyridinyl)-2-naphthamide derivatives can be significantly influenced by modifications to three key regions of the molecule: the naphthyl moiety, the pyridinyl ring, and the amide linker.

Influence of Substituents on the Naphthyl Moiety

The naphthalene (B1677914) ring system is a common scaffold in many biologically active compounds and pharmaceuticals. nih.gov Modifications to this part of the this compound molecule can have a profound impact on its biological activity.

Research on various naphthamide derivatives has demonstrated that the nature and position of substituents on the naphthyl ring are critical for activity. For instance, in a series of 2-naphthamide (B1196476) derivatives designed as potential antibacterial and anticancer agents, the presence of dimethoxy groups at the 5,7-positions of the naphthalene ring was found to be more desirable for enhanced antibacterial activity against specific strains compared to other substitution patterns. acs.org Another study on naphthamide derivatives as inhibitors of vascular endothelial growth factor (VEGF) receptors found that specific substitutions on the naphthyl core were crucial for achieving potent inhibition of endothelial cell proliferation. acs.org